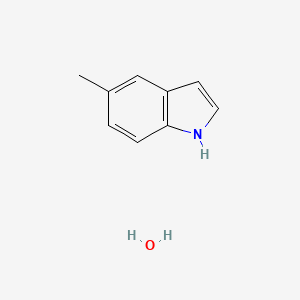

5-methyl-1H-indole;hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

141726-20-7 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-methyl-1H-indole;hydrate |

InChI |

InChI=1S/C9H9N.H2O/c1-7-2-3-9-8(6-7)4-5-10-9;/h2-6,10H,1H3;1H2 |

InChI Key |

OIVKNKRJYUATTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2.O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Methyl 1h Indole Derivatives

Classic Approaches to Indole (B1671886) Core Synthesis Applicable to 5-Methyl-1H-indole

The construction of the indole core is a well-trodden path in organic synthesis, with several named reactions proving adaptable for the preparation of substituted indoles like 5-methyl-1H-indole. These classic methods often rely on the cyclization of appropriately substituted acyclic precursors.

Modifications of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbhu.ac.in For the synthesis of 5-methyl-1H-indole, the logical starting material is 4-methylphenylhydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Various acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed to catalyze the reaction. wikipedia.org

Modifications to the classic Fischer conditions have been developed to improve yields and expand the scope of the reaction. For instance, the use of solid acid catalysts, such as the cation exchange resin Amberlite IR 120, offers a convenient and efficient one-pot method. researchgate.net This approach has been successfully applied to a range of enolizable aldehydes and ketones with various substituted phenylhydrazines, affording the corresponding indoles in good yields. researchgate.net Another modification involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis and allows for the synthesis of N-arylhydrazones that can undergo exchange with other ketones. wikipedia.org

A notable application of a modified Fischer indole synthesis is in the preparation of Sumatriptan, where an N-protected sulfonamide derivative of a hydrazine (B178648) is used to avoid unwanted side reactions on the benzylic carbon of the indole nucleus. clockss.org

Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles

| Starting Phenylhydrazine | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |

| 4-Methylphenylhydrazine | Pyruvic acid | Acetic acid, heat | 5-Methyl-1H-indole-2-carboxylic acid | - | vulcanchem.com |

| Phenylhydrazine | 1,4-Cyclohexanedione monoethylene acetal | Heat (190 °C) | Indole derivative 70 | 89% | rsc.org |

| N-Boc-4-methylphenylhydrazine | Various enolizable ketones | - | N-Boc-5-methylindoles | Good | researchgate.net |

| 4-Methylaminosulfonylmethylphenyl hydrazine derivative | 5-Chlorovaleraldehyde | Two-phase, acid | Chloropropylindole derivative 35 | - | researchgate.net |

Adaptations of the Gassman Indole Synthesis

The Gassman indole synthesis provides a versatile, one-pot method for preparing substituted indoles from anilines. wikipedia.orgresearchgate.net This reaction involves the sequential addition of a hypohalite and a β-keto thioether to an aniline, followed by treatment with a base. researchgate.net The key steps include the formation of a chloramine (B81541) from the aniline, followed by the addition of the keto-thioether to form a sulfonium (B1226848) ion. wikipedia.org A base then deprotonates the sulfonium ion to create a sulfonium ylide, which undergoes a rapid wikipedia.org-sigmatropic rearrangement. wikipedia.org The resulting ketone then undergoes condensation to form a 3-thiomethylindole. wikipedia.org This 3-thiomethyl group can be easily removed using Raney nickel to yield the final indole product. wikipedia.orgresearchgate.net

For the synthesis of 5-methyl-1H-indole, the starting material would be p-toluidine. The Gassman synthesis is particularly advantageous for its ability to produce a wide variety of indoles with substituents at various positions. researchgate.net However, a significant drawback is its ineffectiveness in preparing certain substituted indoles, such as those with strongly electron-donating groups like methoxy (B1213986) at the 5- or 7-positions. luc.edu

Table 2: Key Steps and Intermediates in the Gassman Indole Synthesis

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Aniline, tert-butyl hypochlorite | Chloramine | N-chlorination |

| 2 | Chloramine, keto-thioether | Sulfonium ion | Addition |

| 3 | Sulfonium ion, base (e.g., triethylamine) | Sulfonium ylide | Deprotonation |

| 4 | Sulfonium ylide | Ortho-substituted ketone | wikipedia.org-sigmatropic rearrangement |

| 5 | Ortho-substituted ketone | 3-Thiomethylindole | Cyclization/Condensation |

| 6 | 3-Thiomethylindole, Raney nickel | Indole | Desulfurization |

Targeted Synthetic Strategies for 5-Methyl-1H-indole Substituted Derivatives

Beyond the initial construction of the 5-methyl-1H-indole core, specific synthetic strategies are employed to introduce various functional groups, leading to a diverse range of substituted derivatives.

Esterification and Subsequent Hydrazide Formation

The carboxylic acid functionality on the indole ring is a versatile handle for further derivatization. For instance, 5-methyl-1H-indole-2-carboxylic acid can be esterified, typically by refluxing with an alcohol in the presence of an acid catalyst like sulfuric acid. researchgate.net This process can be regioselective, as seen in the synthesis of 2-ethyl 5-methyl 1H-indole-2,5-dicarboxylate from indole-2,5-dicarboxylic acid, where controlled conditions allow for the selective formation of the ethyl ester at position 2 and the methyl ester at position 5.

The resulting esters can then be converted to hydrazides by reacting them with hydrazine hydrate (B1144303), often in an alcoholic solvent under reflux. researchgate.netscispace.com This reaction is a key step in the synthesis of various biologically active compounds. For example, 5-methyl-7-nitro-1H-indole-2-carbohydrazide is synthesized from the corresponding ester and serves as a precursor for further condensation reactions. iucr.org

Condensation Reactions Involving Carbonyl Compounds and Hydrazines

Indole derivatives containing a carbohydrazide (B1668358) group are valuable intermediates for the synthesis of a wide range of heterocyclic compounds through condensation reactions with carbonyl compounds. The hydrazide can react with aldehydes and ketones to form hydrazones. scirp.org

For instance, 5-methyl-7-nitro-1H-indole-2-carbohydrazide has been condensed with ethyl acetoacetate (B1235776) to yield (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate. iucr.org Similarly, indole-3-carboxaldehyde (B46971) can undergo condensation with various hydrazines to produce hydrazine derivatives. scirp.org These condensation products can then be cyclized to form other heterocyclic systems, such as pyrazolidines. scirp.org

Ring-Opening Reactions of Indole-Related Heterocycles

An alternative approach to synthesizing substituted indoles involves the ring-opening of other heterocyclic systems. A metal-free, two-step synthetic method has been developed to obtain indole derivatives from compounds containing an aryl triazole fragment. mdpi.comresearchgate.net This process involves the ring-opening of the triazole to form an N-aryl ethene-1,1-diamine (B14131556) intermediate, which is then cyclized in the presence of iodine to yield the target 1H-indole. mdpi.comresearchgate.net This method allows for the synthesis of indoles with N-substituents at the C2 position. researchgate.net

Another example involves the ring-opening of N-acetylisatins with indole-bearing hydrazides. nih.gov This reaction proceeds at the C2 carbon of the N-acetylisatin to produce glyoxylamides, which are themselves a class of indole derivatives. nih.gov

Deformylation Procedures for Indole-3-Carboxaldehydes

The formyl group at the C3 position of the indole nucleus is a versatile handle for synthetic modifications. However, its removal is often a necessary step to obtain the parent indole or to proceed with other functionalizations. The deformylation of indole-3-carboxaldehydes, including 5-methyl-1H-indole-3-carboxaldehyde, can be effectively achieved through various methods.

One notable method involves the use of anthranilamide in the presence of a solid acid heterogeneous catalyst, such as silica-perchloric acid (HClO₄-SiO₂). chemspider.comresearchgate.net This reaction proceeds by refluxing the indole-3-carboxaldehyde and anthranilamide in a solvent like acetonitrile (B52724). chemspider.comchemicalbook.com The mechanism is believed to involve the formation of a quinazolinone intermediate, which subsequently undergoes acid-catalyzed cleavage to yield the deformylated indole. researchgate.netekb.eg

Studies have shown that this method is applicable to a range of substituted indole-3-carboxaldehydes. For instance, 5-methyl-indole-3-carboxaldehyde has been successfully deformylated to produce 5-methyl-1H-indole. researchgate.net The reaction conditions are generally mild, and the use of a heterogeneous catalyst facilitates easy separation and potential recycling. researchgate.net The efficiency of the reaction can be influenced by the choice of catalyst and reaction conditions. researchgate.net For example, using silica-perchloric acid in refluxing acetonitrile has been reported to give good yields. researchgate.netchemicalbook.com It has been noted that a free indolic N-H is necessary for the deformylation to occur, as N-methyl indole-3-carboxaldehyde does not participate in the reaction. researchgate.net

Table 1: Catalytic Deformylation of Substituted Indole-3-Carboxaldehydes

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Silica-HClO₄ | Acetonitrile, Reflux, 6h | 80 | chemspider.com |

| 5-Methyl-indole-3-carboxaldehyde | Silica-HClO₄ | Acetonitrile, Reflux, 6h | 80 | researchgate.netchemicalbook.com |

| 5-Methoxy-indole-3-carboxaldehyde | Silica-HClO₄ | Acetonitrile, Reflux, 6h | 75 | researchgate.net |

| 5-Nitro-indole-3-carboxaldehyde | Silica-HClO₄ | Acetonitrile, Reflux, 6h | 90 | researchgate.net |

Approaches for Methoxy-Activated Indole Ring Systems

Methoxy groups are powerful activating substituents in indole chemistry, influencing the regioselectivity of electrophilic substitution and other functionalization reactions. chim.it The synthesis of methoxy-activated indoles often utilizes classical methods like the Fischer, Bischler, and Hemetsberger syntheses, starting from appropriately substituted anilines or benzaldehydes. chim.it

While not a direct route to 5-methyl-1H-indole, the chemistry of methoxy-activated indoles provides strategic pathways. For instance, a methoxy group at the C5 position, as in 5-methoxy-1H-indole, strongly activates the ring. This enhanced reactivity can be harnessed for various transformations. chim.it In some synthetic strategies, a methoxy group can serve as a precursor to other functionalities. Although direct conversion of a methoxy group to a methyl group on the indole ring is not a common transformation, multi-step sequences involving demethylation followed by other C-C bond-forming reactions could be envisaged.

The presence of methoxy groups can also direct the reactivity of the indole nucleus. For example, in indoles with methoxy groups at the C4 and C6 positions, the typically unreactive C7 position becomes susceptible to chemical reactions. dergipark.org.tr This altered reactivity profile allows for the synthesis of diverse indole derivatives that would be difficult to access otherwise. chim.itdergipark.org.tr

Palladium-Catalyzed Cross-Coupling Reactions in Indole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including indoles. mdpi.comacs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance. mdpi.com For the synthesis of 5-methyl-1H-indole derivatives, palladium-catalyzed reactions provide a direct method for introducing a methyl group at the C5 position.

A common strategy involves the use of a 5-haloindole, typically 5-bromo-1H-indole, as the starting material. This substrate can be coupled with various organometallic reagents in the presence of a palladium catalyst.

Suzuki Coupling: This reaction would involve coupling 5-bromo-1H-indole with a methylboronic acid or its ester.

Stille Coupling: This involves the reaction of 5-bromo-1H-indole with an organotin reagent like methyltributylstannane. thieme-connect.com

Negishi Coupling: This method uses an organozinc reagent, such as methylzinc chloride, which can be generated in situ from the corresponding Grignard or organolithium reagent. thieme-connect.com To date, Negishi cross-coupling reactions involving 5-indolylzinc halide derivatives have been explored for creating 5-heteroaryl substituted indoles. thieme-connect.com

The reverse approach, where a 5-indolyl organometallic species is coupled with a methyl halide, is also feasible. For example, 1H-indole-5-boronic acid or 5-indolylstannanes can be coupled with methyl iodide or bromide. thieme-connect.com

Furthermore, palladium catalysis is not limited to functionalizing a pre-formed indole ring. Intramolecular cyclization reactions, such as the Heck reaction of N-allyl-2-haloanilines, can be catalyzed by palladium nanoparticles to yield 3-methylated indoles. rsc.org While this specific example yields a 3-methylindole, similar cyclization strategies starting with appropriately substituted precursors could potentially be adapted to form 5-methylindoles.

Table 2: Examples of Palladium-Catalyzed Reactions for Indole Functionalization

| Reaction Type | Indole Substrate | Coupling Partner | Catalyst System | Product Position | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | 5-Bromo-1-(4-fluorophenyl)-1H-indole | Heteroaryl Halides (via indolylzinc) | Pd(PPh₃)₄ | C5 | thieme-connect.com |

| Stille Coupling | 5-Bromo-1H-indole | Aryl-stannanes | Not specified | C5 | thieme-connect.com |

| Cross-Coupling | Dimethyl(2-indolyl)silanols | Aryl Halides | Pd Catalyst/Ligand | C2 | acs.orgnih.gov |

| Intramolecular Heck | N-allyl-2-haloanilines | - | Palladium(II)-PEG | C3 | rsc.org |

The Strategic Role of Hydrazine Hydrate as a Reagent in the Synthesis of 5-Methyl-1H-indole Derivatives

Hydrazine hydrate (H₂N-NH₂·H₂O) is a versatile reagent with multiple strategic applications in the synthesis of indole derivatives, including those of 5-methyl-1H-indole.

One of its most prominent roles is as a key component in the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. To synthesize 5-methyl-1H-indole, one would typically start with p-tolylhydrazine, which can be prepared from p-toluidine. This hydrazine is then condensed with a suitable ketone or aldehyde (e.g., pyruvic acid or acetaldehyde) to form the corresponding p-tolylhydrazone. Subsequent treatment with an acid catalyst (like sulfuric acid, zinc chloride, or polyphosphoric acid) induces cyclization and elimination of ammonia to afford the 5-methyl-1H-indole skeleton.

Hydrazine hydrate also serves as a powerful reducing agent, most notably in the Wolff-Kishner reduction . This reaction deoxygenates aldehydes and ketones to their corresponding alkanes under basic conditions. In the context of indole synthesis, if a synthetic route leads to an intermediate containing a ketone group that needs to be reduced to a methylene (B1212753) group, the Wolff-Kishner reaction is an excellent choice. The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine hydrate, followed by decomposition of the hydrazone at high temperatures in the presence of a strong base (like potassium hydroxide) to yield the alkane. tandfonline.com

Furthermore, hydrazine hydrate is employed in reductive cyclization reactions. For example, it can be used with a catalyst like Raney nickel to reduce a nitro group and induce cyclization simultaneously, as seen in the synthesis of 4-benzyloxyindole (B23222) from (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org A similar strategy could be applied to precursors of 5-methyl-1H-indole. Hydrazine hydrate is also used to convert esters to hydrazides, which are valuable intermediates for synthesizing other heterocyclic systems attached to the indole core, such as pyrazolines or oxadiazoles. jetir.orgnih.govscirp.org

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1h Indole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and type of atoms, their connectivity, and their spatial relationships. For 5-methyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. The spectrum of 5-methyl-1H-indole displays characteristic signals for the aromatic protons on the indole (B1671886) core, the N-H proton, and the methyl group protons. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.

The N-H proton typically appears as a broad singlet in the downfield region of the spectrum (around δ 8.0 ppm), with its exact chemical shift and peak shape being sensitive to solvent, concentration, and temperature. The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H4, H6, H7) resonate in the aromatic region (δ 6.5-7.5 ppm). The methyl group at the C5 position gives rise to a characteristic singlet at approximately δ 2.4 ppm.

Table 1: Representative ¹H NMR Data for 5-Methyl-1H-indole (Data compiled from typical values for substituted indoles in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.0 | br s | - |

| H7 | ~7.5 | d | ~8.5 |

| H4 | ~7.3 | s | - |

| H2 | ~7.1 | m | - |

| H6 | ~7.0 | dd | ~8.5, ~2.0 |

| H3 | ~6.5 | m | - |

| CH₃ | ~2.4 | s | - |

| Note: br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet, m = multiplet. Actual values can vary based on experimental conditions. |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in 5-methyl-1H-indole produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum shows nine distinct signals corresponding to the nine carbon atoms of the molecule. The carbons of the benzene ring (C4, C5, C6, C7, C3a, C7a) and the pyrrole ring (C2, C3) appear in the aromatic region (δ 100-140 ppm). The methyl carbon (5-CH₃) resonates in the upfield aliphatic region (around δ 21 ppm). chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for 5-Methyl-1H-indole

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C7a | ~136 |

| C3a | ~129 |

| C5 | ~128 |

| C2 | ~124 |

| C4 | ~123 |

| C7 | ~120 |

| C6 | ~110 |

| C3 | ~102 |

| 5-CH₃ | ~21 |

| Note: Assignments are based on typical values and may require 2D NMR for definitive confirmation. |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For 5-methyl-1H-indole, HMBC is invaluable for piecing together the carbon framework. Key correlations would include:

The methyl protons (5-CH₃) showing correlations to C4, C5, and C6.

The N-H proton showing correlations to C2, C3, C7a, and C3a.

Proton H7 showing correlations to C5, C6, and C7a. These long-range couplings confirm the position of the methyl group and the connectivity between the two rings of the indole system. clockss.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. harvard.edu In 5-methyl-1H-indole, a key NOESY correlation would be observed between the H4 proton and the methyl protons (5-CH₃), confirming their spatial relationship on the benzene ring. clockss.orgbeilstein-journals.org Another important correlation would be between the N-H proton and the H7 proton. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the nitrogen atom in the indole ring. osi.lv The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including hybridization and participation in hydrogen bonding. For indole and its derivatives, the ¹⁵N chemical shift typically falls within the range of -230 to -260 ppm relative to nitromethane. researchgate.netresearchgate.netscience-and-fun.de The presence of the methyl group at the 5-position is expected to have a minor electronic effect on the nitrogen's chemical shift compared to the parent indole. Furthermore, ¹⁵N-¹H coupling constants can be measured, particularly through HMBC-type experiments, which show correlations between the nitrogen and nearby protons (e.g., H2, H3, and the N-H proton itself), further solidifying structural assignments. researchgate.netosi.lv

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds. nih.gov In positive ion mode ESI-MS, 5-methyl-1H-indole (C₉H₉N, molecular weight: 131.17 g/mol ) is expected to be readily protonated. nist.gov

Molecular Ion Peak: The primary observation in the ESI-MS spectrum would be the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 132.18. acs.org High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental formula (C₉H₁₀N⁺ for the protonated species). rsc.org

Fragmentation Pattern: Although ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS). The fragmentation of the indole core often involves characteristic losses. While specific fragmentation data for 5-methyl-1H-indole is not extensively detailed in common literature, patterns can be inferred from related structures. nih.govresearchgate.net Common fragmentation pathways for substituted indoles may involve the loss of small neutral molecules. The stability of the indole ring system means that the molecular ion is often the most abundant peak (base peak) in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The computed monoisotopic mass for the anhydrous 5-methyl-1H-indole is 131.073499291 Da. nih.gov For the hydrated form, 5-methyl-1H-indole;hydrate (B1144303) (C₉H₉N·H₂O), the theoretical mass would include one molecule of water. HRMS analyses of related indole derivatives are frequently reported, confirming the utility of this technique in structural elucidation. rsc.orgmdpi.com For instance, HRMS (ESI) was used to confirm the molecular formula of various substituted indoles in recent studies. rsc.org

Table 1: Theoretical Exact Mass Data for 5-Methyl-1H-indole and its Hydrate

| Compound | Molecular Formula | Theoretical Exact Mass (Da) [M+H]⁺ |

|---|---|---|

| 5-Methyl-1H-indole | C₉H₉N | 132.08078 |

Vibrational Spectroscopy for Identification of Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular structure of a compound through its characteristic vibrational modes.

The FT-IR spectrum of 5-methyl-1H-indole displays characteristic absorption bands that confirm the presence of its key structural features. The spectrum is largely defined by the indole ring and the methyl group. A prominent feature in the FT-IR spectrum of indole and its derivatives is the N-H stretching vibration, which typically appears as a sharp band around 3400 cm⁻¹. researchgate.net A study on the parent indole molecule identified this N-H stretch at 3406 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. scialert.net

The aromatic C=C stretching vibrations within the fused ring system give rise to strong bands in the 1620-1450 cm⁻¹ region. rsc.org For the hydrated compound, a broad absorption band corresponding to the O-H stretching of water molecules would be expected, typically in the 3200-3500 cm⁻¹ region, potentially overlapping with the N-H stretch.

Table 2: Characteristic FT-IR Peak Assignments for 5-Methyl-1H-indole

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3400 | Medium-Sharp | N-H Stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |

| ~1615 | Medium | C=C Aromatic Ring Stretch |

| ~1460 | Strong | C=C Aromatic Ring Stretch / CH₃ Asymmetric Bend |

| ~1350 | Medium | C-H Bending (Methyl) |

| ~740 | Strong | =C-H Out-of-plane Bending |

(Data compiled and interpreted from spectra of indole and related derivatives). researchgate.netrsc.orgscialert.net

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. The FT-Raman spectrum of 5-methyl-1H-indole is characterized by strong signals from the aromatic ring and methyl group vibrations. While specific experimental data for 5-methyl-1H-indole is noted as available from spectral databases, detailed analyses of closely related molecules like 1-methylindole (B147185) provide insight into the expected spectrum. nih.govdergipark.org.tr

In the FT-Raman spectrum of 1-methylindole, C-H stretching modes of the methyl group are observed around 2940 cm⁻¹. dergipark.org.tr The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. dergipark.org.tr The indole ring breathing modes and other C-C stretching vibrations typically produce strong, sharp bands in the 1600-1000 cm⁻¹ region, which are highly characteristic of the indole scaffold.

Table 3: Predicted FT-Raman Peak Assignments for 5-Methyl-1H-indole

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3120-3030 | Medium | Aromatic C-H Stretch |

| ~2940 | Strong | Aliphatic C-H Symmetric Stretch (Methyl) |

| ~1620 | Medium | C=C Aromatic Ring Stretch |

| ~1460 | Medium | CH₃ Bending |

| ~1390 | Strong | Indole Ring Stretch |

| ~900 | Weak | Ring Breathing Mode |

| ~750 | Strong | Aromatic Ring Deformation |

(Data interpreted from studies on 1-methylindole and other indole derivatives). scialert.netdergipark.org.tr

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. However, a search of crystallographic databases indicates that the single-crystal X-ray structure of 5-methyl-1H-indole or its hydrate has not been reported.

Nonetheless, the crystallographic parameters of several closely related substituted indole derivatives have been determined, offering insight into the expected structural features. These studies confirm the planarity of the indole ring system and provide detailed data on how substituents and intermolecular interactions, such as hydrogen bonding, influence the crystal packing. For example, derivatives often crystallize in monoclinic or triclinic systems. smolecule.comnih.gov

Table 4: X-ray Crystallography Data for Selected Indole Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| 7-Fluoro-5-methyl-1H-indole | C₉H₈FN | Monoclinic | P2₁/c | smolecule.com |

| (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate | C₁₆H₁₈N₄O₅ | Triclinic | P-1 | nih.gov |

| 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile | C₁₄H₁₂N₄ | Monoclinic | P2₁/n | rsc.org |

(Note: Data presented is for related compounds to illustrate typical crystallographic findings for this class of molecule.)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the ultraviolet region. The UV-Vis spectrum of 5-methyl-1H-indole is expected to be similar to that of other indole derivatives, which typically show two main absorption bands.

Studies on various indoles show absorption maxima (λmax) between 270 nm and 290 nm. mdpi.com For example, the UV-Vis spectrum of certain indole derivatives in methanol (B129727) displays distinct peaks at approximately 275, 282, and 290 nm, which are characteristic of the indole moiety. researchgate.net A comprehensive study on 1-methylindole reported absorption maxima at 219 nm and 280 nm in ethanol. dergipark.org.tr These absorptions correspond to π→π* electronic transitions within the aromatic system. The presence of the methyl group is expected to cause a small bathochromic (red) shift compared to the parent indole.

Table 5: Expected UV-Vis Absorption Data for 5-Methyl-1H-indole

| Wavelength (λmax) | Solvent | Corresponding Electronic Transition |

|---|---|---|

| ~220-230 nm | Polar (e.g., Ethanol, DMSO) | π→π* |

| ~280-290 nm | Polar (e.g., Ethanol, DMSO) | π→π* |

(Data interpreted from studies on indole and methyl-indole derivatives). dergipark.org.trresearchgate.netnih.gov

Elemental Microanalysis for Stoichiometric Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to verify the empirical and molecular formula. While specific experimental results for 5-methyl-1H-indole;hydrate were not found in the reviewed literature, the theoretical values can be calculated based on the molecular formulas. The comparison between theoretical and experimentally found values for a related compound, 5-chloro-3-methyl-1H-indole, demonstrates the high accuracy of this method.

Table 6: Theoretical Elemental Composition

| Compound | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) |

|---|---|---|---|---|---|

| 5-Methyl-1H-indole | C₉H₉N | 82.41 | 6.92 | 10.68 | - |

Table 7: Example of Experimental vs. Calculated Elemental Analysis for 5-Chloro-3-methyl-1H-indole (C₉H₈ClN)

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | 65.27 | - |

| Hydrogen (H) | 4.87 | - |

| Nitrogen (N) | 8.46 | - |

(Reference data for a related compound to illustrate the technique). rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Methyl-1H-indole |

| 7-Fluoro-5-methyl-1H-indole |

| (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate |

| 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile |

| Indole |

| 1-Methylindole |

| 5-chloro-3-methyl-1H-indole |

| 5-methyl-1H-indol-6-ol |

| 5-methyl-2-phenyl-1H-indole |

| ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate |

| 4-[1H-indol-3-ylmethylene]-1H-pyrazol-5(4H)one |

| tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate |

Computational Chemistry and in Silico Approaches for 5 Methyl 1h Indole Derivatives

Molecular Docking Simulations for Ligand-Biomacromolecule Interaction Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely employed to understand the interactions between small molecules, such as 5-methyl-1H-indole derivatives, and their biological targets.

Prediction of Binding Modes and Conformations within Active Sites

Molecular docking simulations have been instrumental in elucidating the binding modes of various 5-methyl-1H-indole derivatives within the active sites of different enzymes and receptors. For instance, studies on 2-methylindole (B41428) derivatives as potential aromatase inhibitors for breast cancer therapy have utilized molecular docking to predict how these compounds orient themselves within the active site of the aromatase enzyme (PDB: 3S7S). ijcrt.org One study designed fifty-one 2-methylindole derivatives and found that modifications at the 5th and 6th positions significantly influenced their binding interactions. ijcrt.org

In another study, docking of (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one into the active site of the E. coli MurB enzyme revealed specific binding conformations that are thought to be responsible for its antibacterial activity. mdpi.com Similarly, docking studies of indole (B1671886) derivatives as inhibitors of human non-pancreatic secretory phospholipase A2 (sPLA2) have shown that these compounds can fit deeply within the binding pocket of the protein. msjonline.org

The binding affinities, often expressed as docking scores, provide a quantitative measure of the predicted interaction strength. For example, in the study of 2-methylindole derivatives as aromatase inhibitors, a designed ligand (ligand 41) showed a high binding affinity with a docking score of -7.5 kcal/mol. ijcrt.org In research concerning antifungal agents, docking of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives into the active site of lanosterol (B1674476) 14α-demethylase from C. albicans helped to identify compounds with strong binding potential. mdpi.com

Identification of Critical Amino Acid Residues and Interaction Types

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the 2-methylindole derivatives targeting aromatase, ligand 41 was found to form four hydrogen bonds with ARG A:159, ARG A:205, and LEU A:202. ijcrt.org In contrast, the reference compound formed only one interaction with LEU A:372. ijcrt.org This detailed interaction mapping helps to explain the higher binding affinity of the designed ligand.

In the case of sPLA2 inhibitors, docking analysis revealed that indole analogues form hydrogen bond interactions with key residues like Asp48, Cys44, His27, Gly29, and Gly31. msjonline.org For oxindole-indole conjugates designed as CDK inhibitors, a 5-methyl substitution on the oxindole (B195798) ring was found to improve binding affinity, which was rationalized by the docking results. mdpi.com

The following table summarizes the binding affinities and interacting residues for selected 5-methyl-1H-indole derivatives from various studies.

| Derivative Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| 2-Methylindole derivatives | Aromatase | 3S7S | -7.5 | ARG A:159, ARG A:205, LEU A:202 |

| Indole analogues | sPLA2 | 1DB4 | -183.162 (MolDock Score) | Asp48, Cys44, His27, Gly29, Gly31 |

| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene Synthase | - | -8.6 to -10.3 | Not specified |

| (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | E. coli MurB | - | - | Not specified |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Spectroscopic Properties

DFT calculations are widely used to determine the optimized molecular geometry of 5-methyl-1H-indole derivatives. These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles. For example, a study on 3-(5-methylthiazol-2-yldiazenyl)-2-phenyl-1H-indole used the B3LYP/6-31G(d,p) level of theory to obtain optimized structural parameters that were in good agreement with experimental data. nih.gov

DFT is also employed to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). The calculated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For instance, in a study of 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole and its metal complexes, DFT calculations were used to investigate the electronic structure. eurjchem.comresearchgate.net

Theoretical Investigations of Electronic Distributions and Energy Affinities

Quantum chemical calculations provide valuable information about the electronic distribution within a molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

In the study of 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole, the HOMO-LUMO energies were computed using the DFT/B3LYP method. eurjchem.com Mulliken charge distributions have also been calculated for this compound and its metal complexes to understand the charge distribution across the atoms. eurjchem.comresearchgate.net These calculations help in identifying the nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its reactivity.

The table below presents some calculated electronic properties for a 5-methyl-1H-indole derivative.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-(5-methylthiazol-2-yldiazenyl)-2-phenyl-1H-indole | B3LYP/6-31G(d,p) | - | - | Not specified in abstract |

| 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole | DFT/B3LYP/6-311+G(d,p) | Not specified | Not specified | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical descriptors of the molecules with their observed activity.

QSAR studies have been performed on various series of indole derivatives to understand the structural requirements for their biological activities. For example, a 2D-QSAR study was conducted on a series of methyl 3-(2-amino-2-oxoacetyl)-6-chloro-1-methyl-1H-indole-5-carboxylate derivatives to understand their anti-microbial activity against S. aureus. researchgate.net The study found that the antimicrobial activity was dependent on selected lipophilic, electronic, and steric parameters. researchgate.net

In another study, a 3D-QSAR model was developed for a series of indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2. msjonline.org The model showed a significant correlation between the physicochemical descriptors and the inhibitory activity, with a coefficient of determination (r²) of 0.788. msjonline.org Such models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent inhibitors. d-nb.info A QSAR study on indole derivatives for their anti-proliferative activity against breast cancer cells also highlighted the importance of molecular descriptors in predicting biological activity. neliti.com

The development of QSAR models often involves multiple linear regression (MLR), non-linear regression, or artificial neural networks (ANN) to build the mathematical equations. neliti.com These models provide valuable insights into the structure-activity relationships of 5-methyl-1H-indole derivatives, facilitating the rational design of new drug candidates.

Ligand-Based Pharmacophore Model Development

Ligand-based pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is particularly valuable when the 3D structure of the biological target is unknown. For indole derivatives, this method has been successfully applied to design new molecules with desired therapeutic effects.

Pharmacophore models are generated from a set of active compounds, identifying common features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), aromatic rings (R), and positively (P) or negatively (N) ionizable groups. banglajol.info For instance, a study on indole-based inhibitors of Hepatitis C Virus (HCV) NS5B polymerase identified a pharmacophore model (HHRRRR) consisting of two hydrophobic regions and four aromatic rings. banglajol.info Another investigation on 3,5-disubstituted indole derivatives as Pim kinase inhibitors resulted in a five-point pharmacophore model, DHRRR_1, which includes one hydrogen bond donor, one hydrophobic site, and three aromatic rings. researchgate.net Similarly, research on indole and isatin (B1672199) derivatives as antiamyloidogenic agents led to the development of an AAHRR pharmacophore hypothesis, featuring two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com These models serve as 3D queries to screen large compound libraries, prioritizing candidates for synthesis and biological testing.

Atom-Based 3D-QSAR Studies for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D properties, such as steric and electrostatic fields. These models are crucial for predicting the activity of newly designed compounds and for understanding the structural requirements for optimal interaction with a biological target.

Atom-based 3D-QSAR models have been extensively developed for various series of indole derivatives. These models are statistically validated using parameters like the cross-validated correlation coefficient (q² or Q²) and the conventional correlation coefficient (R²). A higher value for these coefficients indicates a more robust and predictive model. For example, a 3D-QSAR model for 3,5-disubstituted indole derivatives as Pim kinase inhibitors yielded a statistically significant model with an R² value of 0.9531 and a Q² of 0.9424. researchgate.net In another study on indole derivatives as phosphodiesterase IV inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods were used, resulting in models with good predictive power (predictive r² of 0.56 and 0.59, respectively). nih.gov Research on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors also produced robust CoMFA and CoMSIA models with high predictive determination coefficients (R²test) of 0.96. nih.gov

These studies generate contour maps that visualize the regions where specific properties (e.g., steric bulk, positive/negative charge) would enhance or diminish biological activity, guiding the rational design of more potent 5-methyl-1H-indole derivatives.

Table 1: Statistical Results of 3D-QSAR Studies on Indole Derivatives

| Study Subject | Method | q² (or Q²) | R² | Predictive r² (or R²test) | Reference |

|---|---|---|---|---|---|

| Antiamyloidogenic Indole Derivatives | Atom-based 3D-QSAR | 0.596 | - | 0.695 | mdpi.com |

| Pim Kinase Inhibitors | Atom-based 3D-QSAR | 0.9424 | 0.9531 | - | researchgate.net |

| Phosphodiesterase IV Inhibitors | CoMFA | 0.494 | 0.986 | 0.56 | nih.gov |

| Phosphodiesterase IV Inhibitors | CoMSIA | 0.541 | 0.967 | 0.59 | nih.gov |

| PIM2 Inhibitors | CoMFA | 0.68 | 0.91 | 0.96 | nih.gov |

| PIM2 Inhibitors | CoMSIA | 0.62 | 0.90 | 0.96 | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 5-methyl-1H-indole derivatives, MD simulations provide critical insights into the stability of the ligand-receptor complex, revealing how the compound interacts with its target protein in a dynamic, physiological-like environment. chemmethod.comtandfonline.com

These simulations can confirm the binding modes predicted by molecular docking and assess the stability of key interactions, such as hydrogen bonds. tandfonline.com For instance, MD simulations performed on indole derivatives designed as Pim-1 inhibitors helped to investigate the stability of protein-ligand interactions. tandfonline.com In a study of indole-hydrazone derivatives, MD simulations were run to explore the stability of the most active compound against its target, with the root-mean-square deviation (RMSD) of the ligand varying between 0.02 and 0.16 nm, indicating a stable binding. nih.gov Another study on natural indole alkaloids as potential Plasmepsin II inhibitors used a 100 ns MD simulation to verify the stability and function of the ligand-protein complex. chemmethod.com The results from MD simulations, often visualized through RMSD and root-mean-square fluctuation (RMSF) plots, are essential for validating potential drug candidates before they proceed to more resource-intensive stages of development. researchgate.net

In Silico Prediction of Pharmacokinetic Parameters (ADME) for Compound Optimization

The success of a drug molecule depends not only on its biological activity but also on its pharmacokinetic properties, encompassed by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used to assess the drug-likeness of compounds early in the discovery process, helping to identify and optimize candidates with favorable profiles.

For indole derivatives, various computational models and software, such as SwissADME and QikProp, are employed to predict these properties. researchgate.netbiorxiv.org Key parameters evaluated include lipophilicity (LogP), water solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. researchgate.netjapsonline.com Studies on indole amide derivatives have shown that they can be designed to comply with Lipinski's Rule of Five, a set of guidelines for predicting drug-likeness. researchgate.net In silico predictions for novel indole derivatives have indicated good oral absorption and no significant inhibition of key metabolic enzymes like CYP2D6. japsonline.com These predictive studies are instrumental in guiding the modification of lead compounds to improve their metabolic stability and bioavailability, thereby increasing their potential for clinical success. benthamdirect.comnih.gov

Table 2: Common In Silico ADME Predictions for Indole Derivatives

| ADME Parameter | Predicted Outcome | Significance | Common Tool/Method | Reference |

|---|---|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Predicts drug-like properties for oral administration | SwissADME, QikProp | researchgate.netresearchgate.net |

| Human Intestinal Absorption (HIA) | Good to moderate absorption | Indicates potential for oral bioavailability | ADMETlab, TOPKAT | biorxiv.orgjapsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Variable; can be designed to be non-penetrant | Crucial for avoiding CNS side effects or for targeting CNS diseases | QikProp, PreADMET | japsonline.comresearchgate.net |

| CYP450 Enzyme Inhibition | Often predicted to not inhibit major isoforms (e.g., CYP2D6) | Low potential for drug-drug interactions | QikProp, TOPKAT | japsonline.com |

| Plasma Protein Binding | Predicted to be highly bound | Affects distribution and availability of the drug to reach its target | TOPKAT | japsonline.com |

Application of Activity Prediction Software (e.g., PASS) in Compound Prioritization

Software for the Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on a vast training set of known active compounds. way2drug.comresearchgate.net This tool is valuable for prioritizing newly designed compounds by identifying their most probable therapeutic effects and potential off-target activities.

The PASS algorithm analyzes the structure-activity relationships of over 250,000 biologically active substances to make its predictions, with an average accuracy often cited as around 95%. way2drug.com For indole derivatives, PASS has been used to predict potential activities such as antifungal, antibacterial, and kinase inhibitory effects. nih.gov The output is typically presented as a list of possible activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. A high Pa value suggests a high likelihood that the compound possesses that specific activity. For example, in a study of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, PASS predicted Enoyl-[acyl-carrier-protein] reductase inhibition for 12 compounds with Pa-Pi values ranging from 0.136 to 0.577. nih.gov By providing a broad biological activity spectrum, PASS helps researchers to identify novel applications for existing scaffolds and to prioritize compounds for further investigation based on their predicted therapeutic potential. researchgate.netgrafiati.com

Chemical Reactivity and Derivatization Strategies for 5 Methyl 1h Indole Systems

Electrophilic Aromatic Substitution Mechanisms on the Indole (B1671886) Ring System

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The reaction mechanism is dictated by the relative stability of the cationic intermediates (sigma complexes). For the indole nucleus, electrophilic attack is overwhelmingly favored at the C3 position of the pyrrole (B145914) ring. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance without disrupting the aromaticity of the benzenoid ring. This reactivity means the C3 position is estimated to be up to 10¹³ times more reactive than a position on a benzene (B151609) ring. mdpi.com

In the case of 5-methyl-1H-indole, the presence of the electron-donating methyl group at the C5 position further activates the ring system towards electrophilic attack compared to the parent indole. However, the primary site of substitution remains C3. If the C3 position is already substituted, electrophilic attack can occur at other positions, with the C6 and C4 positions being the next most likely sites. libretexts.org Common electrophilic substitution reactions include halogenation, nitration, and acylation. For instance, bromination of 5-hydroxy-2-methylindoles with bromine in acetic acid results in substitution at the C6-position when C3 is blocked. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

| Position of Attack | Relative Reactivity | Rationale |

| C3 | Most Reactive | The positive charge of the intermediate is stabilized by the nitrogen lone pair, preserving the benzene ring's aromaticity. mdpi.com |

| C2 | Less Reactive | Attack at C2 leads to a less stable intermediate where the nitrogen atom bears the positive charge, disrupting the aromatic sextet. |

| Benzene Ring (C4-C7) | Least Reactive | Substitution on the benzene ring only occurs if the pyrrole ring positions (N1, C2, C3) are blocked or under strongly acidic conditions that protonate C3, deactivating the pyrrole ring. mdpi.com |

Nucleophilic Reactions and Ring Transformations of Indole Derivatives

While less common than electrophilic substitution, nucleophilic reactions on the indole ring are crucial for certain synthetic transformations. Direct nucleophilic substitution on the unsubstituted indole ring is difficult due to its electron-rich nature. However, such reactions become feasible when the indole ring is modified with strong electron-withdrawing groups or when specific positions are activated.

For instance, the introduction of a good leaving group allows for nucleophilic substitution. A notable example involves the reactivity of the 5-indolylcarbinyl carbon. This position can exhibit enhanced reactivity towards nucleophilic substitution compared to a simple benzylic carbon. sigmaaldrich.com In some cases, this heightened reactivity can lead to side reactions, such as the formation of bis-indole products during synthesis. sigmaaldrich.com Another strategy involves the aromatic Pummerer reaction, which can be used for the nucleophilic functionalization of indole derivatives. acs.org

Ring transformation reactions, while less predictable, can be achieved under specific conditions, often involving strong reagents or high temperatures, leading to the formation of other heterocyclic systems like quinolines or carbazoles.

Formation of Hydrazones and Schiff Bases from 5-Methyl-1H-indole Precursors

The functionalization of 5-methyl-1H-indole derivatives to include carbonyl or amine functionalities opens the door to the synthesis of hydrazones and Schiff bases (imines). These reactions are fundamental in creating complex molecules and ligands for coordination chemistry.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. For example, (E)-5-methyl-3-(1-(4-nitrophenylimino)ethyl)-1H-indol-2-amine, a Schiff base ligand, was synthesized by the condensation of 1-(2-amino-5-methyl-1H-indol-3-yl)ethanone with 4-nitrobenzenamine. capes.gov.br Similarly, new Schiff bases have been prepared by reacting 2-(5-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various substituted anilines. researchgate.net

Hydrazones are synthesized via the condensation of a carbonyl compound with a hydrazine (B178648) derivative. This strategy has been employed to create various bioactive molecules. For instance, N'-(4-methoxybenzylidene)-5-methyl-3-phenyl-1H-indole-2-carbohydrazide was prepared from the reaction of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide and 4-methoxybenzaldehyde. chemscene.com In a similar fashion, hydrazones of 5-methoxy-indole-2-carboxylate are synthesized by first converting the methyl ester to a hydrazide using hydrazine hydrate (B1144303), followed by condensation with a suitable aldehyde. nih.govnii.ac.jp

Table 2: Synthesis of Hydrazones and Schiff Bases from Indole Precursors

| Precursor 1 | Precursor 2 | Product Type | Reaction Conditions | Reference |

| 1-(2-amino-5-methyl-1H-indol-3-yl)ethanone | 4-Nitrobenzenamine | Schiff Base | Methanol (B129727), 70°C | capes.gov.br |

| 5-methyl-3-phenyl-1H-indole-2-carbohydrazide | 4-Methoxybenzaldehyde | Hydrazone (Schiff Base Ligand) | Not specified | chemscene.com |

| 5-methoxyindole-2-carboxylic acid methyl ester | Hydrazine hydrate, then substituted benzaldehyde | Hydrazone | Ethanol, reflux | nih.gov |

| Indole-3-carboxaldehyde (B46971) | 4-Amino-antipyrine | Schiff Base | Methanol, 80°C | nih.gov |

Esterification, Hydrolysis, and Amidation Reactions

Esterification, hydrolysis, and amidation are fundamental reactions for modifying carboxyl or amino groups attached to the 5-methyl-1H-indole core, serving as key steps in the synthesis of pharmaceuticals and other functional materials.

Esterification: Carboxylic acid-functionalized indoles can be converted to esters under acidic conditions with an alcohol. For example, methyl indole-5-carboxylate can be prepared by the esterification of indole-5-carboxylic acid. nih.gov This reaction is often a precursor step for further modifications. acs.org

Hydrolysis: The reverse reaction, hydrolysis, converts esters back to carboxylic acids, typically under basic conditions (saponification) using reagents like lithium hydroxide (B78521) or sodium hydroxide. acs.org This is often used to deprotect a carboxylic acid group. For instance, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid. nih.gov

Amidation: Amidation reactions are crucial for building more complex structures. Direct C-H amidation of the indole ring at the C3 position can be achieved using electrophilic nitrogen sources in the presence of a Lewis acid like ZnCl₂. nih.gov Furthermore, N-amidation at the indole nitrogen can be accomplished. Using borane (B79455) Lewis acids such as BCl₃, 1H-indoles, including 5-methyl-1H-indole, react with various aryl isocyanates to form the corresponding N-carboxamide (urea) derivatives in high yields. Amide coupling reactions, often facilitated by coupling agents, are also standard procedures for linking indole carboxylic acids with amines.

Strategies for Chemical Derivatization to Enhance Analytical Performance

In analytical chemistry, the detection and quantification of trace amounts of substances often require chemical modification to enhance their signal in instrumental analysis. Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a given analytical technique, such as improving volatility for gas chromatography or enhancing spectroscopic detection for liquid chromatography.

While the indole ring itself possesses a chromophore that absorbs in the UV region, its molar absorptivity may be insufficient for highly sensitive detection. Derivatization with a reagent that introduces a strong chromophore can significantly enhance the UV-Vis signal and shift the absorption maximum to a longer, more selective wavelength.

A prominent reagent for this purpose is p-dimethylaminocinnamaldehyde (DMACA). DMACA reacts with indoles that have an unhindered C3 position to form a highly colored conjugate with a strong absorbance in the visible region (around 625 nm). acs.org This derivatization greatly improves detection in HPLC-UV/Vis analysis by increasing selectivity and moving the absorbance away from the region where many small aromatic compounds absorb. acs.org Another reagent, benzoyl chloride, can be used to derivatize primary and secondary amines and alcohols, introducing a benzoyl group that enhances UV detection.

Fluorescence detection offers superior sensitivity and selectivity compared to UV absorption. Derivatization with fluorescent labeling reagents (fluorophores) is a common strategy for analyzing non-fluorescent or weakly fluorescent compounds. Even for natively fluorescent compounds like indoles, derivatization can enhance quantum yield and optimize excitation/emission wavelengths.

Several classes of reagents are used to label indoles or indoleamines for fluorescence detection:

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts with primary amino groups to form highly fluorescent isoindole derivatives. This method has been used for the sensitive detection of indoleamines in liquid chromatography. chemscene.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce intensely fluorescent and stable sulfonamide adducts. libretexts.org This classic derivatization agent is widely used for the analysis of amino acids and biogenic amines, including those with an indole structure, significantly boosting the signal in HPLC with fluorescence detection. libretexts.org

Cyanine Dyes: Water-soluble sulfo-indocyanine dyes, such as those with an N-hydroxysuccinimide (NHS) ester reactive group, can be used to label proteins and other molecules. These dyes offer high detection sensitivity and can be applied to the analysis of indole-containing biomolecules.

Table 3: Derivatization Reagents for Enhanced Analytical Detection of Indoles

| Reagent | Functional Group Targeted | Detection Method | Advantage | Reference |

| p-Dimethylaminocinnamaldehyde (DMACA) | Unsubstituted C3 position of indole ring | UV-Vis | Shifts absorbance to visible region, increases selectivity | acs.org |

| Benzoyl Chloride | Primary/secondary amines, alcohols | UV-Vis / MS | Enhances UV signal and ionization for mass spectrometry | |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Forms highly fluorescent isoindole derivatives | chemscene.com |

| Dansyl Chloride (DNS-Cl) | Primary/secondary amines, phenols | Fluorescence | Forms stable, intensely fluorescent adducts | libretexts.org |

| Cyanine Dyes (e.g., sb-cy3-NHS) | Amines | Fluorescence | High sensitivity, suitable for protein/biomolecule analysis |

Strategic Introduction of Nitrogen-Containing Fragments for Mass Spectrometry Sensitivity

The analysis of indole derivatives, including 5-methyl-1H-indole, by mass spectrometry (MS) can be significantly improved by chemical derivatization. A key strategy involves the introduction of a nitrogen-containing fragment into the molecule. This modification serves to enhance the ionization efficiency of the analyte, particularly for techniques like electrospray ionization (ESI), leading to a notable increase in detection sensitivity. ddtjournal.com

Derivatization is a process where a compound is chemically modified to create a new compound with properties better suited for a specific analytical method. thermofisher.com For MS analysis, the goal is often to introduce a "chargeable" moiety that can be readily protonated or deprotonated, thus improving the compound's response. ddtjournal.com Nitrogen atoms, being basic, can readily accept a proton, making nitrogen-containing derivatives ideal for positive-ion mode ESI-MS.

Several reagents and strategies are available for introducing nitrogenous fragments to molecules, which can be adapted for 5-methyl-1H-indole systems:

Reaction with Hydrazines: Phenylhydrazine-based reagents are commonly used to derivatize molecules. For instance, 3-Nitrophenylhydrazine (3-NPH) is effective for derivatizing carboxyl- and carbonyl-containing metabolites. acs.org If 5-methyl-1H-indole were functionalized with a carboxylic acid (e.g., 5-methyl-1H-indole-2-carboxylic acid), it could be reacted with 3-NPH to form a stable derivative with enhanced MS sensitivity. The reaction is typically straightforward and can be conducted in aqueous solutions. acs.org

Reaction with Hydroxylamine: Hydroxylamine reacts with ketones to form oximes. This introduces a nitrogen atom and is expected to improve ionization efficiency. ddtjournal.com This would be applicable to a derivative of 5-methyl-1H-indole containing a ketone group, such as 5-methyl-1H-indole-2,3-dione. matrixscientific.com

Use of Dansyl Chloride: Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) is a widely used reagent for derivatizing phenols and alcohols. ddtjournal.com It introduces a dimethylamino group, which is a readily chargeable moiety. The indole nitrogen of 5-methyl-1H-indole can be targeted by this reagent under appropriate conditions.

Modification of Tryptophan Residues: Methods developed for modifying tryptophan, which contains an indole ring, are also relevant. One such method involves the reaction of the indole nitrogen with malondialdehyde under acidic conditions. This reaction forms a substituted acrolein with a reactive aldehyde group, which can then be further reacted with hydrazide compounds, effectively tagging the indole ring with a nitrogen-rich fragment. nih.gov

The choice of derivatization reagent depends on the specific functional groups present on the 5-methyl-1H-indole scaffold. The primary goal remains the same: to attach a functional group that enhances ionization, thereby improving the limits of detection and quantification in mass spectrometry-based analyses. ddtjournal.com

Table 1: Nitrogen-Containing Derivatization Reagents for Indole Systems

| Derivatization Reagent | Target Functional Group | Rationale for Sensitivity Enhancement |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid, Carbonyl | Introduces a readily ionizable phenylhydrazine (B124118) moiety. acs.org |

| Hydroxylamine | Ketone | Forms an oxime, introducing a nitrogen atom to improve ionization. ddtjournal.com |

| Dansyl Chloride | Indole N-H, Phenols, Alcohols | Adds a dimethylamino group that is easily protonated. ddtjournal.com |

| Hydrazide Compounds (via malondialdehyde) | Indole N-H | Attaches a hydrazide fragment to the indole ring. nih.gov |

Carbodiimide-Mediated Coupling Reactions in Synthetic Transformations and Derivatization

Carbodiimides are highly effective coupling agents used to facilitate the formation of amide and ester bonds by activating carboxylic acids. This class of reagents is central to the synthesis and derivatization of complex molecules, including those based on the 5-methyl-1H-indole scaffold. mdpi.comrsc.org The most common carbodiimides include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI or EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com

The general mechanism involves the reaction of the carbodiimide (B86325) with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester and a urea (B33335) byproduct. The direct conversion of a carboxylic acid to an amide is otherwise difficult because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate ion. semanticscholar.org

A prominent application of this methodology is the synthesis of novel indole derivatives with potential biological activity. For example, researchers have synthesized a series of N-benzyl-1H-indole-2-carbohydrazides by coupling an indole-2-carboxylic acid derivative with a substituted benzyl (B1604629) hydrazine. mdpi.comsemanticscholar.org While these studies utilized 1H-indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, the synthetic pathway is directly applicable to 5-methyl-1H-indole-2-carboxylic acid. mdpi.comsemanticscholar.orgnih.gov

The reaction proceeds by activating the carboxylic acid group of the indole with EDCI in a suitable solvent like dichloromethane (B109758). The subsequent addition of the benzyl hydrazine derivative results in the formation of the desired N-substituted indole carbohydrazide (B1668358). mdpi.com

Table 2: Example of Carbodiimide-Mediated Coupling for Indole Derivatives

| Indole Reactant | Coupling Partner | Carbodiimide Reagent | Solvent | Product Type | Reference |

| 5-Methoxy-1H-indole-2-carboxylic acid | Substituted Benzyl Hydrazine | EDCI | Dichloromethane | N-Substituted-5-methoxy-1H-indole-2-carbohydrazide | mdpi.comsemanticscholar.org |

| 1H-Indole-2-carboxylic acid | Substituted Benzyl Hydrazine | EDCI | Dichloromethane | N-Substituted-1H-indole-2-carbohydrazide | mdpi.comsemanticscholar.org |

This synthetic strategy highlights the utility of carbodiimide-mediated reactions in expanding the chemical space of 5-methyl-1H-indole derivatives. By coupling the indole core with various amine- or alcohol-containing fragments, a diverse library of compounds can be generated for further investigation. mdpi.com The reaction is a cornerstone of medicinal chemistry and peptide synthesis, valued for its mild conditions and broad applicability. researchgate.net

In Vitro Biological Mechanism Elucidation of 5 Methyl 1h Indole Derivatives

Mechanisms of Antimicrobial Action in Cellular Models

The indole (B1671886) nucleus is a key structural motif found in many natural and synthetic compounds with potent antimicrobial properties. Derivatives of 5-methyl-1H-indole have been shown to exhibit broad-spectrum activity against a variety of pathogenic bacteria and fungi. Their mechanisms of action are diverse, often involving disruption of essential cellular processes.

Exploration of Antibacterial Activity Pathways

The antibacterial action of 5-methyl-1H-indole derivatives involves several distinct cellular pathways. Research has shown that these compounds can interfere with bacterial respiratory metabolism, disrupt cell membrane integrity, and inhibit crucial enzymes involved in cell wall synthesis.

One primary mechanism is the inhibition of bacterial respiratory metabolism. A synthetic indole derivative, SMJ-2, has been found to be effective against multidrug-resistant Gram-positive bacteria by primarily inhibiting respiratory metabolism and causing membrane potential disruption. nih.gov This compound interferes with the mevalonate (B85504) pathway, which is essential for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin. The inhibition of this pathway leads to an increase in reactive oxygen species, ultimately causing pathogen destruction by phagocytic cells. nih.gov

Other indole derivatives have been shown to target the bacterial cell wall. For instance, molecular docking studies suggest that certain 1H-indole-2-carboxylate derivatives may exert their antibacterial effect by inhibiting E. coli MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Furthermore, the introduction of various substituents to the indole ring can significantly influence the antibacterial mechanism. For example, indole derivatives containing piperazine (B1678402) moieties have demonstrated activity comparable to reference drugs like ampicillin (B1664943) and sultamicillin (B1682570) against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). benthamscience.com The structure-activity relationship analysis indicates that alkylation of the nitrogen atom in the indole ring can enhance the antibacterial effect. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Indole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-piperazine derivative | MRSA (ATCC 43300) | 25 | benthamscience.com |

| Indole-piperazine derivative | S. aureus (ATCC 25923) | 50 | benthamscience.com |

| N-methylsulfonyl-indole derivative | Salmonella enterica | Selective Activity | nih.gov |

| N-methylsulfonyl-indole derivative | E. coli | Selective Activity | nih.gov |

Investigation of Antifungal Activity Mechanisms

5-Methyl-1H-indole derivatives also possess significant antifungal properties, acting through mechanisms that often target the fungal cell membrane and essential biosynthetic pathways.

A key target for many antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com Molecular docking studies have shown that indole derivatives can bind to the active site of CYP51, disrupting ergosterol production and compromising membrane integrity. mdpi.comresearchgate.net For example, a series of 3,4-dihydroimidazo[4,5-b]indoles demonstrated good antifungal activity, with computational studies predicting their binding to lanosterol 14-alpha demethylase. researchgate.net

Another identified mechanism is the direct disruption of the fungal cell membrane. Studies on certain antifungal compounds have shown that they can cause morphological changes to fungal hyphae, such as shrinking and collapse of the mycelia, indicating damage to the cell membrane. arabjchem.orgmdpi.com This physical disruption leads to the leakage of cellular contents and ultimately, cell death.

Table 2: In Vitro Antifungal Activity of Selected Indole Derivatives

| Compound Type | Fungal Strain | Activity (EC50 in mg/L) | Reference |

|---|---|---|---|

| Pyrazole-carboxamide derivative (Y13) | Gibberella zeae | 13.1 | arabjchem.org |

| Pyrazole-carboxamide derivative (Y13) | Botryosphaeria dothidea | 14.4 | arabjchem.org |

| Pyrazole-carboxamide derivative (Y13) | Fusarium prolifeatum | 13.3 | arabjchem.org |

| Pyrazole-carboxamide derivative (Y13) | Fusarium oxysporum | 21.4 | arabjchem.org |

| 3,4-dihydroimidazo[4,5-b]indole (4c) | Candida albicans & Aspergillus niger | Good Activity | researchgate.net |

Antioxidant Mechanisms at the Cellular and Molecular Level

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Indole derivatives have demonstrated notable antioxidant capabilities through various mechanisms.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, FRAP assays)

The antioxidant potential of 5-methyl-1H-indole derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals and reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. ugm.ac.idnih.gov Several studies have utilized this assay to confirm the radical scavenging activity of novel N-methylsulfonyl-indole and other indole derivatives. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the reduction of the ABTS radical cation (ABTS•+) by antioxidants. e3s-conferences.org It is applicable to both hydrophilic and lipophilic compounds and is a common method for evaluating the total antioxidant capacity of indole derivatives. ijpsonline.comdigitellinc.com

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. ugm.ac.idnih.gov This assay is based on a single electron transfer (SET) mechanism and has a strong correlation with total phenolic content in many plant extracts. ijpsonline.comdigitellinc.com

Table 3: Antioxidant Assay Methodologies

| Assay | Principle | Measurement |

|---|---|---|

| DPPH | Hydrogen atom donation to DPPH radical. ugm.ac.id | Decrease in absorbance at 515-517 nm. nih.gov |

| ABTS | Reduction of ABTS radical cation by antioxidant. e3s-conferences.org | Decrease in absorbance at 734 nm. ijpsonline.com |

| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺ form at low pH. nih.gov | Increase in absorbance at 593 nm. nih.gov |

Modulation of Reactive Oxygen Species (ROS) Production

Beyond direct radical scavenging, 5-methyl-1H-indole derivatives can modulate cellular redox homeostasis by influencing the production and elimination of reactive oxygen species (ROS). ROS are signaling molecules that, at physiological levels, are essential for processes like cell differentiation and immune response. nih.gov However, their overproduction leads to oxidative stress.

Indole derivatives can exhibit a dual role in ROS modulation. Many act as traditional antioxidants by reducing excessive ROS levels. They can trigger the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for cellular defense against oxidative damage.